molecular formula C40H18BF20I B066320 (4-Isopropylphenyl)(p-tolyl)iodonium tetrakis(perfluorophenyl)borate CAS No. 178233-72-2

(4-Isopropylphenyl)(p-tolyl)iodonium tetrakis(perfluorophenyl)borate

Cat. No. B066320
M. Wt: 1016.3 g/mol
InChI Key: MJDBKUFRQPPWGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Isopropylphenyl)(p-tolyl)iodonium tetrakis(perfluorophenyl)borate”, also known as Iodoborate, is a chemical compound with the molecular formula C40H18BF20I . It has a molecular weight of 1016.3 g/mol . The compound is also known by other names such as 4-Isopropyl-4’-methyldiphenyliodonium Tetrakis (pentafluorophenyl)borate .


Molecular Structure Analysis

The compound consists of two main components: (4-Methylphenyl)- (4-propan-2-ylphenyl)iodanium and Tetrakis (2,3,4,5,6-pentafluorophenyl)boranuide . Unfortunately, the 3D structure generation is disallowed due to too many atoms, unsupported elements, and atom valence .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place under an inert atmosphere .

Scientific Research Applications

  • Enhancing Conductivity of Films : A study by Seim et al. (2017) found that the ionic compound 4-isopropyl-4'-methyldiphenyliodonium tetrakis-(pentafluorophenyl-borate) (DPI-TPFB) significantly increases the conductivity of triarylamine (TAA) based hole transporting materials (HTMs). UV photoactivation treatment of HTM:DPI-TPFB solutions further enhanced conductivity by 2-3 orders of magnitude. The study suggests that this compound could be crucial for applications in electronics where increased conductivity of films is desirable (Seim et al., 2017).

  • Catalytic Applications in Polymerization : Research by Jia et al. (1997) highlighted the use of derivatives of tetrakis(perfluoroaryl)borate, including tetrakis(pentafluorophenyl)borate, in catalytic olefin polymerization processes. These compounds, especially when used with metallocene catalysts, have shown significant promise in industrial polymerization applications (Jia et al., 1997).

  • Use in Photoinitiators for Polymerization : A study by Castellanos et al. (1996) found that diaryliodonium tetrakis (pentafluorophenyl) borate salts are highly reactive photoinitiators, suitable for the cationic polymerization of epoxy silicones. These salts are advantageous due to their high reactivity, solubility in low polarity media, and absence of heavy metals like antimony (Castellanos et al., 1996).

  • Battery Technology : Mandouma et al. (2019) proposed tetraarylphosphonium/tetrakis(pentafluorophenyl)borate salts as non-aqueous electrolytes for organic redox flow batteries (ORFBs). These ion pairs exhibited increased conductivity in low polarity solvents, suggesting potential applications in battery technology and other electrochemical processes (Mandouma et al., 2019).

  • Microporous Polymer Networks : Fischer et al. (2013) demonstrated the use of lithium tetrakis(4-bromo-2,3,5,6-tetrafluorophenyl)borate in the formation of microporous anionic borate networks (ABNs). These materials combined the properties of weakly coordinating anions with those of microporous polymer networks, hinting at applications in catalysis and superacids (Fischer et al., 2013).

Safety And Hazards

The compound is classified as dangerous with hazard statements H302-H319-H372-H410 . It’s harmful if swallowed, causes serious eye irritation, causes damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and seeking medical advice if feeling unwell .

properties

IUPAC Name

(4-methylphenyl)-(4-propan-2-ylphenyl)iodanium;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24BF20.C16H18I/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;1-12(2)14-6-10-16(11-7-14)17-15-8-4-13(3)5-9-15/h;4-12H,1-3H3/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDBKUFRQPPWGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.CC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H18BF20I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80889077
Record name Iodonium, [4-(1-methylethyl)phenyl](4-methylphenyl)-, tetrakis(2,3,4,5,6-pentafluorophenyl)borate(1-) (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80889077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1016.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Isopropylphenyl)(p-tolyl)iodonium tetrakis(perfluorophenyl)borate

CAS RN

178233-72-2
Record name Iodonium, [4-(1-methylethyl)phenyl](4-methylphenyl)-, tetrakis(2,3,4,5,6-pentafluorophenyl)borate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178233-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iodonium, (4-(1-methylethyl)phenyl)(4-methylphenyl)-, tetrakis(2,3,4,5,6-pentafluorophenyl)borate(1-) (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178233722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iodonium, [4-(1-methylethyl)phenyl](4-methylphenyl)-, tetrakis(2,3,4,5,6-pentafluorophenyl)borate(1-) (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Iodonium, [4-(1-methylethyl)phenyl](4-methylphenyl)-, tetrakis(2,3,4,5,6-pentafluorophenyl)borate(1-) (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80889077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-(1-methylethyl)phenyl)-(4-methylphenyl)iodonium tetrakis(pentafluorophenyl)borate (1-)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.153
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (4â??methylphenyl)[4â??(propanâ??2â??yl)phenyl]iodonium tetrakis(pentafluorophenyl)borate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Isopropylphenyl)(p-tolyl)iodonium tetrakis(perfluorophenyl)borate
Reactant of Route 2
(4-Isopropylphenyl)(p-tolyl)iodonium tetrakis(perfluorophenyl)borate
Reactant of Route 3
(4-Isopropylphenyl)(p-tolyl)iodonium tetrakis(perfluorophenyl)borate
Reactant of Route 4
(4-Isopropylphenyl)(p-tolyl)iodonium tetrakis(perfluorophenyl)borate
Reactant of Route 5
(4-Isopropylphenyl)(p-tolyl)iodonium tetrakis(perfluorophenyl)borate
Reactant of Route 6
(4-Isopropylphenyl)(p-tolyl)iodonium tetrakis(perfluorophenyl)borate

Citations

For This Compound
1
Citations
D Bomze, P Knaack, R Liska - Polymer Chemistry, 2015 - pubs.rsc.org
Thermal bulk curing of epoxy resins is a non-energy efficient method. On the other hand classical photocuring techniques for epoxy resins are limited to quite thin layers, due to the …
Number of citations: 79 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.